molecular formula C15H18F3N3O B12266096 N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12266096
M. Wt: 313.32 g/mol
InChI Key: VFOOKAIYBMPDMS-UHFFFAOYSA-N
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Description

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a cyclopropanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 2-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction followed by nucleophilic substitution.

    Piperidine Ring Formation: The pyridine intermediate undergoes a reaction with piperidine under controlled conditions to form the piperidine derivative.

    Cyclopropanecarboxamide Addition: The final step involves the reaction of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in studies exploring receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the piperidine and cyclopropanecarboxamide moieties contribute to its overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}acetamide
  • N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}butanamide
  • N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}benzamide

Uniqueness

N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This feature can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H18F3N3O

Molecular Weight

313.32 g/mol

IUPAC Name

N-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18F3N3O/c16-15(17,18)13-8-12(5-6-19-13)21-7-1-2-11(9-21)20-14(22)10-3-4-10/h5-6,8,10-11H,1-4,7,9H2,(H,20,22)

InChI Key

VFOOKAIYBMPDMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)C(F)(F)F)NC(=O)C3CC3

Origin of Product

United States

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